Cas no 52310-49-3 (2-Methyl-8-nitroimidazo[1,2-a]pyridine)

2-Methyl-8-nitroimidazo[1,2-a]pyridine structure
52310-49-3 structure
Product name:2-Methyl-8-nitroimidazo[1,2-a]pyridine
CAS No:52310-49-3
MF:C8H7N3O2
Molecular Weight:177.160081148148
MDL:MFCD07367042
CID:4782065
PubChem ID:21827348

2-Methyl-8-nitroimidazo[1,2-a]pyridine 化学的及び物理的性質

名前と識別子

    • 2-methyl-8-nitroimidazo[1,2-a]pyridine
    • imidazo[1,2-a]pyridine,2-methyl-8-nitro-
    • 2-methyl-8-nitro-imidazo[1,2-a]pyridine
    • MFCD07367042
    • Imidazo[1,2-a]pyridine, 2-methyl-8-nitro-
    • HOTKGEGFZCVTRU-UHFFFAOYSA-N
    • D80159
    • 52310-49-3
    • AKOS006286520
    • SCHEMBL9096250
    • DTXSID501284686
    • 2-Methyl-8-nitroimidazo[1,2-a]pyridine
    • MDL: MFCD07367042
    • インチ: 1S/C8H7N3O2/c1-6-5-10-4-2-3-7(11(12)13)8(10)9-6/h2-5H,1H3
    • InChIKey: HOTKGEGFZCVTRU-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=CN2C=C(C)N=C21)=O

計算された属性

  • 精确分子量: 177.053826475g/mol
  • 同位素质量: 177.053826475g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 216
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 63.1

2-Methyl-8-nitroimidazo[1,2-a]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB547279-1 g
2-Methyl-8-nitroimidazo[1,2-a]pyridine; .
52310-49-3
1g
€530.00 2023-07-11
Matrix Scientific
220575-1g
2-Methyl-8-nitroimidazo[1,2-a]pyridine, 95% min
52310-49-3 95%
1g
$630.00 2023-09-06
abcr
AB547279-1g
2-Methyl-8-nitroimidazo[1,2-a]pyridine; .
52310-49-3
1g
€530.00 2025-02-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1821734-1g
2-Methyl-8-nitroimidazo[1,2-a]pyridine
52310-49-3
1g
¥7153.00 2024-05-10
Matrix Scientific
220575-5g
2-Methyl-8-nitroimidazo[1,2-a]pyridine, 95% min
52310-49-3 95%
5g
$1785.00 2023-09-06
abcr
AB547279-5g
2-Methyl-8-nitroimidazo[1,2-a]pyridine; .
52310-49-3
5g
€1437.50 2024-08-02
Chemenu
CM640100-100mg
Imidazo[1,2-a]pyridine, 2-methyl-8-nitro-
52310-49-3 95%+
100mg
$158 2024-07-15
abcr
AB547279-5 g
2-Methyl-8-nitroimidazo[1,2-a]pyridine; .
52310-49-3
5g
€1,437.50 2023-07-11
Chemenu
CM640100-250mg
Imidazo[1,2-a]pyridine, 2-methyl-8-nitro-
52310-49-3 95%+
250mg
$270 2024-07-15
Chemenu
CM640100-50mg
Imidazo[1,2-a]pyridine, 2-methyl-8-nitro-
52310-49-3 95%+
50mg
$95 2024-07-15

2-Methyl-8-nitroimidazo[1,2-a]pyridine 関連文献

2-Methyl-8-nitroimidazo[1,2-a]pyridineに関する追加情報

2-Methyl-8-nitroimidazo[1,2-a]pyridine (CAS 52310-49-3): Properties, Applications, and Research Insights

2-Methyl-8-nitroimidazo[1,2-a]pyridine (CAS 52310-49-3) is a heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This nitroimidazole derivative exhibits unique electronic properties due to its fused ring system and nitro functional group, making it valuable for diverse applications. Researchers are particularly interested in its potential as a pharmacophore in drug discovery, especially given the growing demand for novel antimicrobial and anticancer agents.

The molecular structure of 2-methyl-8-nitroimidazo[1,2-a]pyridine features an imidazopyridine core with a methyl group at position 2 and a nitro group at position 8. This arrangement contributes to its electron-deficient character, which is crucial for its reactivity in various chemical transformations. Recent studies published in journals like Bioorganic & Medicinal Chemistry Letters highlight its importance as a building block for small molecule therapeutics, particularly in the development of kinase inhibitors and anti-infective agents.

In material science applications, 2-methyl-8-nitroimidazo[1,2-a]pyridine derivatives have shown promise as components in organic electronic materials. The compound's ability to participate in charge-transfer complexes makes it interesting for optoelectronic applications, aligning with current industry trends toward flexible electronics and organic photovoltaics. Research groups are exploring its use in OLED materials and molecular sensors, capitalizing on its fluorescence properties and structural tunability.

Synthetic approaches to 2-methyl-8-nitroimidazo[1,2-a]pyridine typically involve cyclization reactions of appropriately substituted pyridine precursors. Recent methodological advances have improved yields and reduced environmental impact, reflecting the pharmaceutical industry's shift toward green chemistry principles. The compound's structure-activity relationships (SAR) are actively studied, with particular focus on how modifications to the imidazole and pyridine rings affect biological activity.

Analytical characterization of CAS 52310-49-3 typically employs techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm the compound's purity and structural features, which are critical for research applications. Stability studies indicate that proper storage conditions (typically under inert atmosphere at low temperatures) maintain the compound's integrity for extended periods.

The global market for imidazo[1,2-a]pyridine derivatives is expanding, driven by pharmaceutical R&D investments. According to recent market analyses, the segment including 2-methyl-8-nitroimidazo[1,2-a]pyridine is projected to grow steadily, particularly in North America and Asia-Pacific regions. This growth reflects broader trends in small molecule drug development and functional materials research.

Current research directions for 2-methyl-8-nitroimidazo[1,2-a]pyridine include exploration of its biological targets and development of more efficient synthetic routes. The compound's potential in addressing antimicrobial resistance (AMR) - a critical global health challenge - is particularly noteworthy. Several research consortia are investigating its derivatives as potential agents against resistant bacterial strains, aligning with WHO priorities for new antibiotic development.

From a regulatory perspective, 2-methyl-8-nitroimidazo[1,2-a]pyridine is primarily used in research settings. Manufacturers and suppliers provide the compound with detailed technical specifications and safety data sheets, ensuring compliance with international laboratory safety standards. Proper handling procedures are emphasized, particularly regarding its potential photosensitivity and the need for appropriate personal protective equipment.

The scientific literature contains numerous references to CAS 52310-49-3 in studies ranging from medicinal chemistry to materials science. Patent analyses reveal growing intellectual property activity around this scaffold, particularly in pharmaceutical applications. This intellectual property landscape suggests increasing commercial interest in imidazo[1,2-a]pyridine-based compounds as valuable chemical entities.

Future prospects for 2-methyl-8-nitroimidazo[1,2-a]pyridine research include its potential incorporation into combinatorial chemistry libraries and exploration in targeted drug delivery systems. The compound's modular structure allows for diverse modifications, making it attractive for structure-based drug design approaches that are gaining prominence in pharmaceutical research.

For researchers working with 2-methyl-8-nitroimidazo[1,2-a]pyridine, recent advances in analytical techniques such as cryo-EM and AI-assisted molecular modeling offer new opportunities to study its interactions at atomic resolution. These technological developments are enhancing understanding of how this compound and its derivatives interact with biological targets, potentially accelerating drug discovery timelines.

In conclusion, 2-methyl-8-nitroimidazo[1,2-a]pyridine (CAS 52310-49-3) represents a versatile chemical scaffold with significant potential across multiple scientific disciplines. Its ongoing investigation reflects broader trends in precision medicine and advanced materials development, ensuring its continued relevance in chemical research and industrial applications for years to come.

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Amadis Chemical Company Limited
(CAS:52310-49-3)2-Methyl-8-nitroimidazo[1,2-a]pyridine
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Purity:99%
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Price ($):223.0